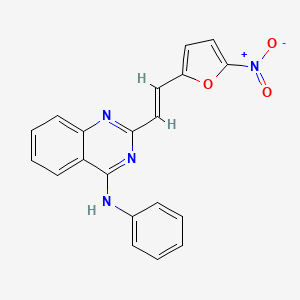
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with 2-(5-nitrofuran-2-yl)acetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazoline derivative .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use as an antimicrobial agent against resistant bacterial strains.
Wirkmechanismus
The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine involves the interaction of its nitrofuran moiety with bacterial enzymes, leading to the generation of reactive intermediates that can damage bacterial DNA and proteins. This compound may also inhibit key enzymes involved in cell division and metabolism, contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity against Gram-positive bacteria.
2-(5-Nitrofuran-2-yl)vinylquinoline: Exhibits antiproliferative activities against cancer cell lines.
Uniqueness
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine is unique due to its combination of a quinazoline core and a nitrofuran moiety, which imparts both antimicrobial and potential anticancer properties. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C20H14N4O3 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H14N4O3/c25-24(26)19-13-11-15(27-19)10-12-18-22-17-9-5-4-8-16(17)20(23-18)21-14-6-2-1-3-7-14/h1-13H,(H,21,22,23)/b12-10+ |
InChI-Schlüssel |
CPNAHDGCGIKDCJ-ZRDIBKRKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=C(O4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=C(O4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


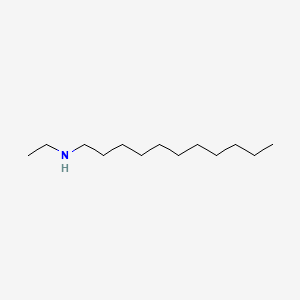
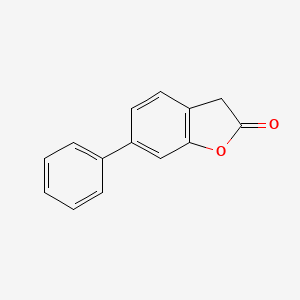
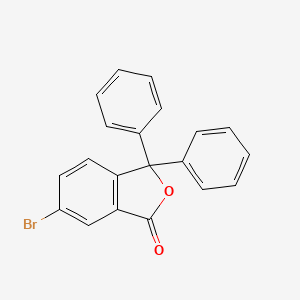
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
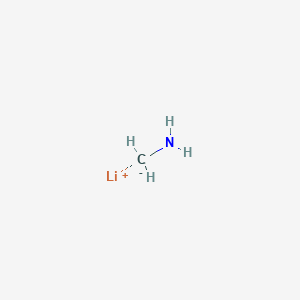
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
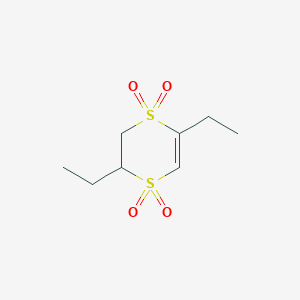
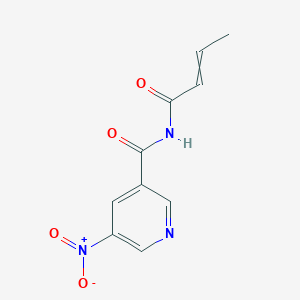
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
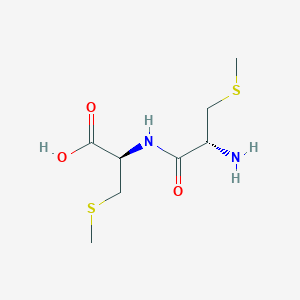
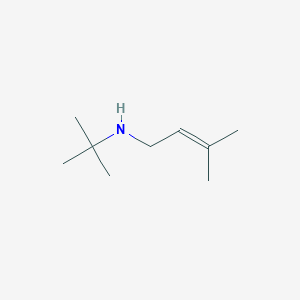

![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
